(-)-Praeruptorin A

Vue d'ensemble

Description

(-)-Praeruptorin A is a natural product found in Peucedanum japonicum and Prionosciadium thapsoides with data available.

Mécanisme D'action

Target of Action

Isopteryxin, also known as (-)-Praeruptorin A, primarily targets the cardiac enzyme creatine kinase . This enzyme plays a crucial role in cellular energy production. Isopteryxin also inhibits the synthesis of pro-inflammatory factors and chemoattractant proteins such as TNF-α .

Mode of Action

Isopteryxin interacts with its targets by inhibiting their function. It inhibits the cardiac enzyme creatine kinase, which is essential for cellular energy production . This inhibition leads to a decrease in energy production in the cells. Additionally, Isopteryxin inhibits the synthesis of pro-inflammatory factors and chemoattractant proteins such as TNF-α , thereby reducing inflammation and chemotaxis.

Biochemical Pathways

It is known that the compound’s inhibition of creatine kinase disrupts the energy production in cells . Furthermore, the inhibition of pro-inflammatory factors and chemoattractant proteins such as TNF-α suggests that Isopteryxin may affect the inflammatory response and chemotaxis pathways .

Pharmacokinetics

The compound’s molecular weight (3864 g/mol) and chemical formula (C21H22O7) have been reported

Result of Action

Isopteryxin has been shown to have cardioprotective effects . By inhibiting the cardiac enzyme creatine kinase, it reduces energy production in cells, which may help protect the heart under conditions of stress. Additionally, by inhibiting the synthesis of pro-inflammatory factors and chemoattractant proteins such as TNF-α, Isopteryxin may reduce inflammation and chemotaxis, further contributing to its cardioprotective effects .

Analyse Biochimique

Biochemical Properties

Isopteryxin plays a significant role in biochemical reactions. It inhibits the synthesis of pro-inflammatory factors and chemoattractant proteins such as TNF-α . It also inhibits the cardiac enzyme creatine kinase, which plays a key role in cellular energy production .

Cellular Effects

Isopteryxin has been shown to inhibit hypertrophy in rat cardiomyocytes . It also has anti-inflammatory properties that are mediated by inhibition of chemoattractant protein synthesis . This suggests that Isopteryxin can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Isopteryxin involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. Isopteryxin inhibits the cardiac enzyme creatine kinase, which plays a key role in cellular energy production . It also inhibits the synthesis of pro-inflammatory factors and chemoattractant proteins such as TNF-α , indicating changes in gene expression.

Activité Biologique

(-)-Praeruptorin A is a natural compound derived from the roots of Peucedanum praeruptorum, a plant traditionally used in Chinese medicine. This compound has garnered attention for its various biological activities, particularly in the fields of cardiovascular health and oncology. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

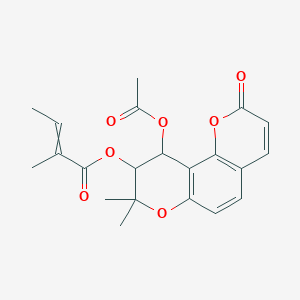

Chemical Structure and Properties

This compound is a pyranocoumarin, characterized by its complex structure that contributes to its biological activity. The presence of specific functional groups in its structure influences its interaction with biological targets.

Cardiovascular Effects

Research indicates that this compound exhibits significant cardiovascular effects, primarily through its relaxation properties on vascular smooth muscle:

- Vasodilation : Studies have shown that this compound can induce relaxation in isolated rat aortic rings. This effect is concentration-dependent and is attributed to the modulation of calcium channels and the nitric oxide (NO) signaling pathway. In contrast to its enantiomer (+)-Praeruptorin A, which shows more potent effects, this compound still contributes to vascular relaxation but through different mechanisms .

- Blood Pressure Regulation : In animal models, this compound has been observed to lower blood pressure in hypertensive rats. This effect is mediated by a reduction in vascular resistance and an increase in nitric oxide production .

Anticancer Activity

This compound has demonstrated promising anticancer properties across various cancer cell lines:

- Cervical Cancer : Research indicates that this compound significantly inhibits the proliferation and invasion of HeLa and SiHa cervical cancer cells. It induces cell cycle arrest at the G0/G1 phase and alters the expression of key regulatory proteins, including upregulating p21 and downregulating cyclin D1. The compound also reduces matrix metalloproteinase-2 (MMP-2) expression, which is critical for cancer cell invasion .

- Hepatocellular Carcinoma (HCC) : In studies involving human HCC cells, this compound has been shown to inhibit migration and invasion while not inducing cytotoxicity. This suggests a potential role as an antimetastatic agent by modulating the ERK signaling pathway and downregulating MMP-1 expression .

The biological activities of this compound can be attributed to several mechanisms:

- Calcium Channel Modulation : The compound acts as a calcium antagonist, affecting calcium influx in vascular smooth muscle cells, which contributes to its vasodilatory effects .

- Inhibition of MMPs : By downregulating MMPs like MMP-2 and MMP-1, this compound reduces the invasive capabilities of cancer cells. This action is coupled with enhanced expression of tissue inhibitors of metalloproteinases (TIMPs), which further supports its anticancer properties .

- Cell Cycle Regulation : The ability to induce cell cycle arrest highlights its potential as a therapeutic agent in cancer treatment. The modulation of cell cycle proteins suggests that this compound can interfere with cancer cell proliferation effectively .

Case Studies

Several studies have highlighted the efficacy of this compound in both cardiovascular and oncological settings:

Applications De Recherche Scientifique

Anti-Inflammatory Properties

Mechanism of Action

Praeruptorin A has been shown to inhibit the migration and fusion of preosteoclasts, which are critical in bone resorption processes. Research indicates that it targets the calcium/calmodulin signaling pathways, specifically inhibiting the nuclear factor of activated T-cells c1 (NFATc1), a key regulator in osteoclast differentiation .

Case Study

In a study involving lipopolysaccharide-induced bone erosion in vivo, administration of Praeruptorin A significantly reduced bone loss, suggesting its potential therapeutic application in treating inflammatory bone diseases such as osteoporosis and rheumatoid arthritis .

Neuroprotective Effects

Mechanism of Action

Praeruptorin A exhibits neuroprotective effects by modulating various signaling pathways. It has been reported to upregulate UGT1A1 expression in HepG2 cells via the CAR-mediated pathway, indicating its role in liver protection and potential neuroprotection .

Case Study

In models of myocarditis, Praeruptorin A facilitated nestin expression, which is associated with neurogenesis and repair processes in the nervous system. This suggests its application in treating early myocarditis and possibly other neurodegenerative conditions .

Anticancer Activity

Mechanism of Action

The compound demonstrates significant anticancer properties by inhibiting metastasis in various cancer types. It has been shown to reduce the invasive capabilities of hepatocellular carcinoma cells by downregulating matrix metalloproteinase-1 (MMP1) through the extracellular signal-regulated kinase (ERK) signaling pathway .

Case Studies

- Hepatocellular Carcinoma: In vitro studies revealed that Praeruptorin A inhibited migration and invasion of hepatocellular carcinoma cells without inducing cytotoxicity, highlighting its potential as an adjunct therapy in liver cancer treatment .

- Doxorubicin-Induced Cardiotoxicity: Praeruptorin A was found to alleviate doxorubicin-induced cardiomyopathy by reducing iron overload and ferroptosis in cardiomyocytes, thus enhancing the therapeutic efficacy of doxorubicin while minimizing its side effects .

Antimicrobial Properties

Research indicates that Praeruptorin A possesses antimicrobial activity against various pathogens. Its efficacy against multidrug-resistant bacteria has been highlighted, suggesting its potential role as a natural antibiotic agent .

Summary Table: Applications of (-)-Praeruptorin A

Propriétés

IUPAC Name |

[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPBRZDOJDLKOT-YRCPKEQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14017-71-1 | |

| Record name | Isopteryxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014017711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.